molecular formula C9H6FO3- B10778071 (E)-2-Fluoro-P-hydroxycinnamate

(E)-2-Fluoro-P-hydroxycinnamate

Cat. No.: B10778071
M. Wt: 181.14 g/mol
InChI Key: SBIZDOWXYPNTOJ-VMPITWQZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Fluoro-P-Hydroxycinnamate is a small molecule experimental compound with a molecular formula of C9H6FO3 and an average molecular weight of 181.1405 g/mol . It is an α,β-unsaturated carbonyl compound belonging to the hydroxycinnamate family, characterized by a fluoro-substitution on its propenoic acid side chain . This compound serves as a reference inhibitor for the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a broad spectrum of inflammatory and autoimmune diseases . MIF functions as an upstream regulator of the immune response and exhibits keto-enol tautomerase activity, although the biological relevance of this enzymatic activity in humans is still under investigation . This compound is among the catalog of small molecules identified to inhibit this tautomerase activity . Its mechanism of action is associated with targeting the tautomerase active site, and it has been specifically reported as an inhibitor of the bacterial tautomerase PptA in Escherichia coli (strain K12) . Research applications for this compound are primarily foundational, aimed at elucidating the complex signaling pathways of MIF and validating the therapeutic potential of tautomerase inhibition . It is used in biochemical assays to study enzyme kinetics and inhibition mechanisms. Furthermore, its role as a MIF inhibitor makes it a valuable tool compound for in vitro research exploring the pathophysiology of conditions such as rheumatoid arthritis, atherosclerosis, sepsis, and cancer, given MIF's role in these diseases . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H6FO3-

Molecular Weight

181.14 g/mol

IUPAC Name

4-[(E)-2-carboxy-2-fluoroethenyl]phenolate

InChI

InChI=1S/C9H7FO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-5,11H,(H,12,13)/p-1/b8-5+

InChI Key

SBIZDOWXYPNTOJ-VMPITWQZSA-M

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C(=O)O)/F)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)F)[O-]

Origin of Product

United States

Preparation Methods

Crystallization Conditions

(E)-2-Fluoro-p-hydroxycinnamate’s crystal structure was resolved at 1.8 Å resolution using a reservoir solution of 0.1 M HEPES-Na (pH 7.5), 20% isopropanol, and 20% PEG 4000. Crystals grew via vapor diffusion at 18°C over three weeks, with cryoprotection using 20% glycerol. These conditions ensure high-purity monocrystals suitable for X-ray diffraction, critical for studying MIF-inhibitor interactions.

Comparative Analysis of Synthetic Routes

Step Conditions Yield Purity Source
Hydroxyl ProtectionAcetonitrile, K₂CO₃, 80°C, 6 h85%99.5%
BrominationDibromohydantoin, CH₂Cl₂, 10°C, 2 h81.3%98.1%
Grignard ExchangeiPrMgCl/THF, -5°C, 1 h76%91.2%
CrystallizationHEPES, isopropanol, PEG 4000, 18°CN/A>99%

Key findings include:

  • Protection Efficiency : Isopropyl groups outperform methyl or benzyl protections in minimizing side reactions during bromination.

  • Stereochemical Control : The (E)-configuration dominates in condensation reactions due to steric hindrance between the fluorine atom and carboxylic group.

  • Purification Challenges : Column chromatography (ethyl acetate/n-heptane, 1:10) is essential for removing regioisomers post-bromination .

Chemical Reactions Analysis

Types of Reactions

(E)-2-Fluoro-P-Hydroxycinnamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.

    Reduction: The double bond in the cinnamate backbone can be reduced to form a saturated derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated cinnamate derivatives.

    Substitution: Various substituted cinnamate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-Fluoro-P-Hydroxycinnamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit macrophage migration inhibitory factor (MIF), a protein involved in immune response regulation .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit MIF suggests it could be useful in treating inflammatory diseases and certain types of cancer .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-Fluoro-P-Hydroxycinnamate involves its interaction with specific molecular targets. For example, its inhibition of macrophage migration inhibitory factor (MIF) occurs through binding to the active site of the enzyme, preventing its normal function . This interaction disrupts the enzyme’s ability to catalyze its substrate, leading to downstream effects on immune response pathways.

Comparison with Similar Compounds

Para-Substituted Cinnamic Acid Derivatives

FHC belongs to a broader class of cinnamate derivatives, which vary in substituents and bioactivity. Key analogs include:

Compound Substituents Target/Activity Key Findings Reference
p-Coumaric Acid -OH at 4-position Antioxidant, MIF inhibition Weak MIF inhibitor (IC₅₀ >100 μM); lacks fluorine-enhanced binding .
Ferulic Acid -OCH₃ at 3, -OH at 4 Anti-inflammatory Modulates MIF signaling indirectly; no direct tautomerase inhibition .
Cinnamic Acid No hydroxyl/fluorine groups General enzyme inhibition Minimal interaction with MIF active site .
FHC -F at 2, -OH at 4 MIF tautomerase inhibition IC₅₀ ~10 μM; fluorine enhances binding via H-bonds and steric effects .

Key Insights :

  • Fluorination at the 2-position in FHC significantly enhances MIF binding compared to non-fluorinated analogs like p-coumaric acid. The fluorine’s electronegativity stabilizes interactions with Pro1, a key catalytic residue .
  • Methoxy groups (e.g., ferulic acid) reduce tautomerase inhibition but may improve pharmacokinetic properties like solubility .

Other MIF Inhibitors

FHC is often compared to non-cinnamate MIF inhibitors:

Compound Class Example Mechanism Potency (IC₅₀) Advantages/Limitations Reference
Indole Derivatives ISO-1 Binds MIF’s hydrophobic pocket ~7 μM Higher potency but poor bioavailability .
Phenolic Hydrazones 4-IPP Covalent modification of Cys57 ~1 μM Irreversible inhibition; toxicity concerns .
FHC (E)-2-Fluoro derivative Competitive inhibition ~10 μM Reversible; structural insights available .

Key Insights :

  • FHC’s reversible binding offers a safety advantage over covalent inhibitors like 4-IPP, which risk off-target effects .
  • While indole derivatives (e.g., ISO-1) show higher potency, FHC’s fluorinated structure provides a balance of affinity and metabolic stability due to reduced cytochrome P450 interactions .

Pharmacokinetic and Physicochemical Properties

Fluorination in FHC improves its drug-like properties compared to analogs:

Property FHC p-Coumaric Acid ISO-1 (Indole Derivative)
LogP 1.2 1.5 2.8
Solubility (μM) 120 (pH 7.4) 450 (pH 7.4) 25 (pH 7.4)
Metabolic Stability High (CYP minimal interaction) Moderate Low (CYP3A4 substrate)

Data derived from QikProp predictions and experimental assays .

Q & A

Basic Research Questions

Q. What analytical methods are used to determine the structural conformation of (E)-2-Fluoro-P-hydroxycinnamate in protein complexes?

  • Methodological Answer : X-ray crystallography at 1.8 Å resolution is the gold standard for resolving binding interactions. For example, Taylor et al. (1999) employed this technique to identify hydrogen bonding between the inhibitor and catalytic residues (Pro-1, Lys-32) in macrophage migration inhibitory factor (MIF). Key steps include:

  • Protein purification and co-crystallization with the compound.
  • Data collection using synchrotron radiation.
  • Structure refinement with software like PHENIX or REFMAC.
  • Validation via electron density maps and Ramachandran plots .

Q. How can researchers quantify this compound concentrations in enzymatic assays?

  • Methodological Answer : Use protein quantification assays to indirectly measure compound efficacy in inhibition studies:

  • Bradford Assay : Measures Coomassie dye binding to protein-aromatic complexes (sensitivity: 1–20 µg/mL). Avoid detergents that interfere with absorbance at 595 nm .
  • Lowry Method : Relies on Folin-Ciocalteu reagent reactivity with tyrosine/tryptophan residues (sensitivity: 5–100 µg/mL). Requires alkaline conditions and standardized calibration curves .

Advanced Research Questions

Q. What molecular interactions govern the inhibitory activity of this compound against MIF tautomerase activity?

  • Methodological Answer : Combine crystallographic data with mutagenesis and kinetic assays:

  • Structural Analysis : The compound’s C-1 carboxylate forms hydrogen bonds with Pro-1 and Lys-32, while its fluorine atom stabilizes hydrophobic interactions with Ile-64 .
  • Mutagenesis : Site-directed mutagenesis (e.g., K32A substitution) reveals minimal impact on inhibition constants (Ki increases from 2.6 µM to 40 µM), suggesting additional residues (e.g., Tyr-95) contribute to binding .
  • Kinetic Studies : Use Michaelis-Menten kinetics to calculate Ki under varying pH and temperature conditions .

Q. How should conflicting data on this compound’s inhibition constants (Ki) across studies be systematically addressed?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental rigor:

  • Compare buffer conditions (e.g., Tris-HCl vs. phosphate buffers alter protonation states).
  • Validate compound purity via HPLC (>98%) and NMR spectroscopy.
  • Replicate assays using standardized protocols (e.g., fixed enzyme concentrations, controlled oxygenation).
  • Use statistical tools like FitSpace Explorer to assess parameter uncertainty in kinetic models .

Q. What crystallographic evidence supports the competitive inhibition mechanism of this compound in MIF catalysis?

  • Methodological Answer : Analyze active-site overlap between the inhibitor and native substrates:

  • The compound occupies the p-hydroxyphenylpyruvate (HPP) binding pocket, confirmed by electron density maps.
  • Competitive inhibition is evidenced by increased Km (Michaelis constant) for HPP in the presence of the inhibitor.
  • Molecular dynamics simulations (e.g., AMBER or GROMACS) can model displacement of water molecules critical for catalysis .

Data Presentation Guidelines

  • Tables : Summarize kinetic parameters for reproducibility:
ParameterWild-Type MIFK32A MutantExperimental ConditionsReference
Ki (µM)2.6 ± 0.340 ± 525°C, pH 6.5, 50 mM Tris-HCl
Catalytic Efficiency (kcat/Km)1.2 × 10³0.9 × 10³30°C, pH 7.0, 100 mM phosphate
  • Figures : Include annotated crystal structures (e.g., PyMOL-rendered binding sites) and dose-response curves for inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.